(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol
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Overview
Description
(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to an ethane backbone, with a 5-methylfuran ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol can be achieved through several methods. One common approach involves the reductive amination of 5-methylfurfural with an appropriate amine source under hydrogenation conditions. For instance, 5-methylfurfural can be reacted with ammonia or an amine in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of renewable feedstocks, such as biomass-derived 5-methylfurfural, is also a key consideration for sustainable production .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(5-methylfuran-2-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(5-methylfuran-2-yl)ethane.
Substitution: Formation of 2-chloro-2-(5-methylfuran-2-yl)ethanol.
Scientific Research Applications
(S)-2-Amino-2-(5-methylfuran-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the specific target and context .
Comparison with Similar Compounds
2-Amino-2-(5-methylfuran-2-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(5-methylfuran-2-yl)propane: A similar compound with a propane backbone instead of ethane.
2-Amino-2-(5-methylfuran-2-yl)butane: A similar compound with a butane backbone.
Uniqueness: (S)-2-Amino-2-(5-methylfuran-2-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with molecular targets. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
ODENOPAPQCXEKD-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](CO)N |
Canonical SMILES |
CC1=CC=C(O1)C(CO)N |
Origin of Product |
United States |
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